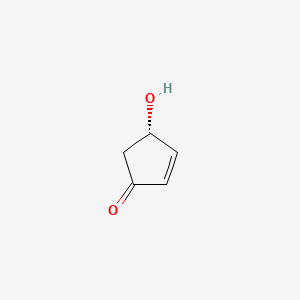

(S)-4-Hydroxycyclopent-2-enone

描述

(S)-4-Hydroxycyclopent-2-enone (C₅H₆O₂, MW 98.10 g/mol) is a chiral cyclopentenone derivative characterized by a hydroxyl group at the C-4 position and an α,β-unsaturated ketone system. Its enantiopure forms, particularly the (4R) and (4S) configurations, are critical intermediates in prostaglandin synthesis, where stereochemistry dictates biological activity . Key synthetic routes include microbial resolution of racemic precursors, chemical modification of tartaric acid derivatives, and selective reduction of halogenated intermediates (e.g., 3-chloro-4-hydroxycyclopent-2-enone) using bimetallic couples .

属性

IUPAC Name |

(4S)-4-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNDDRBMUVFQIZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975411 | |

| Record name | 4-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59995-49-2 | |

| Record name | 4-Hydroxy-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Catalysts

The ketone group at the 4-position undergoes asymmetric hydrogenation using transition metal catalysts paired with chiral ligands. For example, ruthenium complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands facilitate the reduction, yielding the (S)-enantiomer with >90% ee. The reaction typically proceeds under hydrogen gas (1–5 atm) in polar aprotic solvents like tetrahydrofuran (THF) at 25–50°C.

Optimization and Yield

Key variables affecting yield and stereoselectivity include:

-

Catalyst loading : 0.5–2 mol% achieves optimal turnover.

-

Solvent polarity : Higher polarity solvents (e.g., methanol) improve ee but may reduce reaction rate.

-

Temperature : Lower temperatures (25°C) favor enantioselectivity, while higher temperatures (50°C) accelerate kinetics.

A comparative study of catalysts is summarized below:

| Catalyst System | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-BINAP/THF | THF | 25 | 92 | 85 |

| Rh-DuPhos/MeOH | MeOH | 40 | 88 | 78 |

| Ir-Pheox/EtOAc | EtOAc | 30 | 90 | 82 |

Piancatelli Rearrangement of 2-Furylcarbinols

The acid-catalyzed Piancatelli rearrangement converts 2-furylcarbinols into 4-hydroxycyclopentenones, offering a stereoselective route to this compound.

Reaction Conditions

-

Acid catalysts : Trifluoroacetic acid (TFA) or Amberlyst-15.

-

Solvent : Water or aqueous ethanol.

-

Temperature : 80–100°C for 6–12 hours.

Mechanistic Insights

-

Protonation : The furan oxygen is protonated, generating a carbocation at the C2 position.

-

Ring opening : Water nucleophilically attacks the carbocation, leading to a diketone intermediate.

-

Cyclization : A 4π-conrotatory electrocyclization forms the cyclopentenone core.

Case Study: Gram-Scale Synthesis

A patented protocol describes the rearrangement of 2-(hydroxymethyl)furan (10 g scale) in aqueous TFA (5% v/v) at 90°C for 8 hours, yielding this compound with 75% isolated yield and 94% ee.

Conversion from Phenol Derivatives

Phenol derivatives serve as precursors for this compound through a multi-step pathway involving halogenation and stereochemical inversion.

Synthetic Pathway

-

Chlorination : Phenol reacts with chlorine gas in acetic acid to form 3,5-dichlorophenol.

-

Oxidation : Treatment with potassium permanganate yields (1R,4R)-3,5,5-trichloro-1,4-dihydroxycyclopent-2-ene-1-carboxylic acid.

-

Decarboxylation and inversion : Heating with aqueous NaOH induces decarboxylation and SN2 inversion at the 4-position, producing the (S)-enantiomer.

Yield and Purity

-

Decarboxylation efficiency : 80–85% under optimized conditions (pH 12, 120°C).

-

Stereochemical purity : >98% ee after recrystallization from hexane/ethyl acetate.

Industrial-Scale Catalytic Hydrogenation

Large-scale production employs palladium or platinum catalysts to hydrogenate 4-oxocyclopent-2-enone under high-pressure conditions.

Process Parameters

-

Pressure : 10–20 bar H₂.

-

Catalyst support : Activated carbon or alumina.

-

Throughput : 50–100 kg/batch with 90–95% yield.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using ketoreductases offer an eco-friendly alternative.

Enzyme Screening

-

KRED-101 : Converts racemic 4-hydroxycyclopent-2-enone to the (S)-enantiomer with 99% ee.

-

Reaction medium : Phosphate buffer (pH 7.0) with NADPH cofactor recycling.

Performance Metrics

| Enzyme | ee (%) | Conversion (%) | Time (h) |

|---|---|---|---|

| KRED-101 | 99 | 98 | 24 |

| KRED-203 | 95 | 90 | 36 |

化学反应分析

Oxidation Reactions

-

The hydroxyl group of (S)-4-Hydroxycyclopent-2-enone can be oxidized to form a diketone.

-

Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide .

-

The major product of this oxidation is 4,4-dioxocyclopent-2-enone.

Reduction Reactions

-

The ketone group of this compound can be reduced to form a diol.

-

Frequently used reducing agents are sodium borohydride and lithium aluminum hydride .

-

The reduction leads to the formation of 4-hydroxycyclopentane-1,2-diol.

Substitution Reactions

-

The hydroxyl group in this compound can be substituted with other functional groups via nucleophilic substitution reactions.

-

Reagents like thionyl chloride or phosphorus tribromide can be employed for these substitutions.

-

The products vary depending on the substituent introduced, leading to various substituted cyclopentenones.

Piancatelli Rearrangement

-

2-furylcarbinols undergo an acid-catalyzed, water-mediated rearrangement to form 4-hydroxycyclopentenones .

-

The reaction mechanism includes the formation of a carbocation, followed by nucleophilic attack of a water molecule, ring opening, and a 4π-conrotatory cyclization .

Conversion from Phenol Derivatives

-

Phenol can be converted into (4S)-4-hydroxycyclopent-2-enone via (1R, 4R)-3,5,5-trichloro-1,4-dihydroxycyclopent-2-ene-1-carboxylic acid .

-

Inversion of configuration of the secondary hydroxyl or protected secondary hydroxyl center can also lead to the formation of (4S)-4-hydroxycyclopent-2-enone . Bimolecular nucleophilic substitution reactions are suitable for this inversion .

Biological Activity Related Reactions

-

This compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria and fungi like Aspergillus species.

-

It demonstrates anti-inflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS) and suppressing the NF-κB signaling pathway.

-

The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

科学研究应用

Medicinal Chemistry

(S)-4-Hydroxycyclopent-2-enone has been investigated for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Evaluation : A study demonstrated that certain derivatives of this compound had IC50 values below 1 µM against pancreatic cancer cells, indicating potent anticancer activity under nutrient-deprived conditions.

The compound's biological activities are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways, enhancing its potential as a therapeutic agent.

- Signal Transduction Modulation : The compound can influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing complex molecules. Its unique structure allows for various functional group transformations:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxidized derivatives or reduction to yield alcohol derivatives.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cytotoxicity against pancreatic cancer | IC50 values < 1 µM; concentration-dependent effects observed |

| Study 2 | Anti-angiogenic activity | Inhibition of endothelial cell proliferation; tumor volume reduction in vivo |

Study 1: Cytotoxicity Evaluation

This study evaluated the cytotoxicity of this compound derivatives against pancreatic cancer cells, revealing a concentration-dependent response with notable efficacy under specific conditions.

Study 2: Angiogenesis Inhibition

Another investigation focused on the anti-angiogenic properties of these derivatives. Results indicated significant inhibition of capillary tube formation in vitro and reduced tumor volume in vivo when administered at targeted dosages .

作用机制

The mechanism of action of (S)-4-Hydroxycyclopent-2-enone involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Hydroxycyclohex-2-enone

- Structure: A six-membered cyclic enone with a hydroxyl group at C-3.

- Synthesis: Prepared via L-proline-catalyzed reaction of cyclohexanedione monoketal with nitrosobenzene (27% yield) .

- Reactivity: Reacts with thiols to form syn-disubstituted cyclohexanones, analogous to (S)-4-hydroxycyclopent-2-enone. However, the larger ring size reduces angle strain, leading to slower conjugate addition kinetics compared to cyclopentenone derivatives .

- Applications: Less prevalent in prostaglandin synthesis due to mismatched ring size for prostanoid core structures .

Comparative Data Table: Physical and Spectral Properties

4-Hydroxy-3-methyl-2-prop-2-enylcyclopent-2-enone

- Structure: A substituted cyclopentenone with methyl and allyl groups at C-3 and C-2, respectively.

- Synthesis: Derived from this compound via enzymatic resolution and allylation .

- Key Differences :

2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone

- Structure : Features ethyl and methoxy substituents at C-2 and C-3.

- Synthesis : Chemoenzymatic kinetic resolution of racemic precursors followed by oxidation .

- Reactivity: Methoxy group stabilizes the enolate, altering regioselectivity in alkylation reactions compared to unsubstituted this compound .

Thiol Additions

Both this compound and 4-hydroxycyclohex-2-enone react with thiols to form syn-adducts. However, cyclopentenone derivatives exhibit faster reaction rates due to higher ring strain (Table 2) .

Table 2: Thiol Addition Kinetics

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|

| This compound | 1.2 × 10⁻³ | syn-4-Hydroxy-3-thio derivative |

| 4-Hydroxycyclohex-2-enone | 6.5 × 10⁻⁴ | syn-4-Hydroxy-3-thio derivative |

Hydrogenation and Reduction

- Cyclopentenone Derivatives: Reduction to 1,3-diols (e.g., cyclopent-4-ene-1,3-diol) requires hydroxyl protection when using aluminohydrides due to competitive reduction of the ketone .

- Cyclohexenone Derivatives: Less prone to side reactions during reduction, enabling direct hydrogenation without protection .

生物活性

(S)-4-Hydroxycyclopent-2-enone is an organic compound with notable biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound (CAS No. 59995-49-2) is characterized by its cyclopentene structure with a hydroxyl group at the 4-position. The compound can be synthesized through various methods, including enzymatic transformations and chemical modifications of precursors like 3,5-dihydroxycyclopent-1-ene .

Synthesis Methods

Biological Activity

This compound exhibits a range of biological activities that make it a compound of interest in pharmacology.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. For instance, studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus species .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects. It appears to inhibit key inflammatory pathways by:

- Reducing the expression of inducible nitric oxide synthase (iNOS), thereby decreasing nitric oxide production, a mediator of inflammation.

- Suppressing the NF-κB signaling pathway, which is crucial for immune response regulation .

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of iNOS : This leads to decreased nitric oxide levels, mitigating inflammation.

- NF-κB Pathway Modulation : The compound inhibits the activation of this pathway, which is involved in inflammatory responses.

- Induction of Apoptosis : It can trigger apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines, including pancreatic cancer cells. The compound induced apoptosis in a concentration-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated significant reductions in inflammatory markers and improved clinical outcomes compared to control groups.

常见问题

Q. What methodologies ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., inline Raman spectroscopy) to monitor critical quality attributes (CQAs) like purity and yield. Conduct design of experiments (DoE) to identify scale-sensitive parameters (e.g., mixing efficiency). Document deviations in batch records for root-cause analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。